N-(4-chloro-2-methylnaphthalen-1-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
Description
N-(4-chloro-2-methylnaphthalen-1-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its complex structure, which includes a naphthalene ring substituted with chlorine and methyl groups, an oxazole ring, and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(4-chloro-2-methylnaphthalen-1-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-13-12-17(21)15-4-2-3-5-16(15)19(13)22-20(25)24-9-6-14(7-10-24)18-8-11-26-23-18/h2-5,8,11-12,14H,6-7,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIFMFWFKKBBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)Cl)NC(=O)N3CCC(CC3)C4=NOC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylnaphthalen-1-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 4-chloro-2-methylnaphthalene, can be synthesized through chlorination and methylation reactions of naphthalene.
Oxazole Ring Formation: The oxazole ring can be introduced through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.
Piperidine Ring Introduction: The piperidine ring is often introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group on the naphthalene derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the piperidine derivative with an isocyanate or a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylnaphthalen-1-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole or naphthalene rings.
Substitution: The chlorine atom on the naphthalene ring can participate in nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are typically used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various nucleophiles into the naphthalene ring.
Scientific Research Applications
N-(4-chloro-2-methylnaphthalen-1-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(4-chloro-2-methylnaphthalen-1-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction pathways, metabolic pathways, or pathways related to cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-methylnaphthalen-1-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide: can be compared with other piperidine carboxamides and naphthalene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
